N-(1-adamantyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-14(13-2-1-3-13)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-13H,1-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZNJFMLKSTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Adamantyl Cation Generation
The Ritter reaction, leveraging the electrophilicity of adamantyl cations, offers a robust pathway for constructing the N-(1-adamantyl)amide bond. As demonstrated in the synthesis of 1-adamantyl acetamide, the reaction proceeds through acid-catalyzed generation of a tertiary 1-adamantyl cation (39 , Scheme 10), which reacts with nitriles to form nitrilium intermediates. Subsequent hydrolysis yields the corresponding amide.
For N-(1-adamantyl)cyclobutanecarboxamide, cyclobutanecarbonitrile replaces acetonitrile in this protocol. The adamantyl cation is typically generated from 1-bromoadamantane under strongly acidic conditions (e.g., concentrated H<sub>2</sub>SO<sub>4</sub> or HClO<sub>4</sub>). Key mechanistic steps include:
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Ionization : Acid-mediated cleavage of the C–Br bond in 1-bromoadamantane to form the 1-adamantyl cation.
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Nitrilium Formation : Nucleophilic attack by cyclobutanecarbonitrile on the adamantyl cation, producing a nitrilium ion pair.
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Hydrolysis : Water quenching of the nitrilium intermediate to yield the final amide.
Steric hindrance from the adamantyl group necessitates prolonged reaction times (12–24 hours) at elevated temperatures (80–100°C). Yields for analogous reactions range from 60–77%, depending on the nitrile’s electronic and steric profile.
Optimization and Challenges
Critical parameters influencing the Ritter route include:
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Acid Strength : Concentrated sulfuric acid (≥95%) maximizes cation stability but risks nitrile decomposition.
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Solvent Polarity : Polar aprotic solvents (e.g., dioxane) enhance ion pair separation, improving reaction efficiency.
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Nitrile Purity : Cyclobutanecarbonitrile must be rigorously dried to prevent premature hydrolysis.
A notable side reaction involves Wagner-Meerwein rearrangements of the adamantyl cation, leading to protoadamantane or noradamantane byproducts. For example, Scheme 48 illustrates how steric bulk at the α-position of adamantyl derivatives can divert the reaction pathway toward undesired protoadamantyl products. Mitigation strategies include:
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Using excess cyclobutanecarbonitrile (2–3 equiv) to favor nitrilium formation.
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Lowering reaction temperatures to 60–80°C to suppress rearrangements.
Acylation of 1-Adamantylamine with Cyclobutanecarbonyl Chloride
Synthesis of 1-Adamantylamine
1-Adamantylamine, the precursor for this route, is synthesized via Hofmann degradation or Gabriel synthesis , as detailed in US3391142A. The patent describes heating 1-bromoadamantane with liquid ammonia (170°C, 15 hours) to yield 1-aminoadamantane hydrobromide, which is basified to isolate the free amine. Key steps include:
Amide Coupling Reaction
The amine is acylated with cyclobutanecarbonyl chloride under Schotten-Baumann conditions:
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Activation : Cyclobutanecarbonyl chloride is prepared via thionyl chloride treatment of cyclobutanecarboxylic acid.
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Coupling : Dropwise addition of the acyl chloride to a cooled (0–5°C) solution of 1-adamantylamine in dichloromethane, with triethylamine as a base.
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Purification : Extraction with dilute HCl to remove excess amine, followed by recrystallization from ethanol/ether.
Yield Determinants :
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Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes diacylation.
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Temperature Control : Maintaining ≤10°C prevents thermal decomposition of the adamantylamine.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: N-(1-adamantyl)cyclobutanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or alkylation, to introduce various functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or alkylated adamantane derivatives
Scientific Research Applications
N-(1-adamantyl)cyclobutanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties due to the stability and lipophilicity imparted by the adamantane moiety.
Industry: Utilized in the development of advanced materials, including coatings and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(1-adamantyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, thereby modulating neurotransmitter release and exerting neuroprotective effects. Additionally, it may interact with other receptors and enzymes, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features and molecular properties of N-(1-adamantyl)cyclobutanecarboxamide with four analogs:
*Estimated based on structural analogs.
Key Observations:
- Molecular Weight : The adamantyl derivative (~231.34) is heavier than the phenyl analog (204.27) but lighter than benzofuran (257.33) and pyridine-pyrrolidine (245.32) derivatives. This positions it within a moderate range for drug-likeness.
- Pyridine-Pyrrolidine: Adds hydrogen-bonding capacity (via pyridine N) and basicity, which may improve solubility in acidic environments .
Q & A
Q. What are the established synthetic routes for N-(1-adamantyl)cyclobutanecarboxamide, and what key reaction conditions influence yield?
Synthesis typically involves amide coupling between cyclobutanecarboxylic acid derivatives and 1-adamantylamine. A common method includes:
- Step 1 : Activation of cyclobutanecarboxylic acid (e.g., conversion to acid chloride using thionyl chloride or coupling agents like HATU/DCC).
- Step 2 : Reaction with 1-adamantylamine in a polar aprotic solvent (e.g., dichloromethane or DMF) under reflux or ambient conditions.
- Step 3 : Purification via column chromatography or recrystallization. Critical factors include stoichiometric ratios (1:1.2 for amine), solvent choice (DMF enhances solubility but may require higher temperatures), and reaction time (12–24 hours). Evidence from similar compounds suggests yields improve with anhydrous conditions and inert atmospheres (N₂/Ar) .
Q. Which spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of adamantyl protons (δ 1.6–2.1 ppm) and cyclobutane ring protons (δ 2.5–3.5 ppm). Amide carbonyl signals appear at ~δ 165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching frequencies for amide (C=O: ~1650 cm⁻¹) and adamantyl C-H bonds (~2900 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₅H₂₂N₂O: calculated 262.1675, observed 262.1678) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess melting points and decomposition profiles .
Advanced Research Questions
Q. How do steric effects of the adamantyl group influence the reactivity of this compound in palladium-catalyzed C-H functionalization?
The bulky adamantyl group imposes steric hindrance, limiting access to β-C(sp³)-H bonds on the cyclobutane ring. To overcome this:
- Directing Groups : Introduce bidentate directing groups (e.g., quinolin-8-yl) to coordinate palladium catalysts, enabling selective C-H activation .
- Catalyst Optimization : Use Pd(OAc)₂ with ligands (e.g., 1,10-phenanthroline) to enhance steric tolerance.
- Reaction Conditions : Elevated temperatures (100–120°C) and aryl halide partners with electron-withdrawing substituents improve yields .
Q. What methodologies are recommended for resolving conflicting bioactivity data in adamantyl-carboxamide derivatives?
Conflicting results often arise from assay variability or off-target effects. Recommended approaches:
- Orthogonal Assays : Validate activity using biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays. For example, similar compounds showed antiviral activity in plaque reduction assays but required confirmation via RT-qPCR for viral load quantification .
- Target Engagement Studies : Use techniques like Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding to proposed targets (e.g., viral polymerases) .
- Comparative SAR : Analyze structure-activity relationships (SAR) across analogs. For instance, substituting the phenyl ring with electron-withdrawing groups (e.g., -NO₂ in N-(1-adamantyl)-3-nitrobenzamide) enhanced activity in some studies but reduced solubility .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Docking Simulations : Tools like AutoDock Vina or Schrödinger Suite model interactions with protein targets (e.g., influenza A M2 proton channel). The adamantyl group’s lipophilicity favors binding to hydrophobic pockets .
- MD Simulations : Molecular dynamics (GROMACS/AMBER) assess stability of ligand-target complexes. For adamantane derivatives, simulations revealed stable binding over 100 ns trajectories .
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis links physicochemical properties (logP, polar surface area) to activity. For example, lower logP values correlate with improved bioavailability in similar carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
